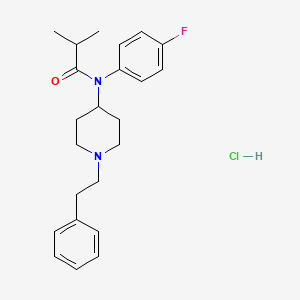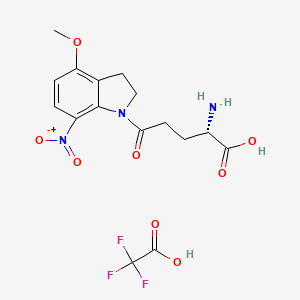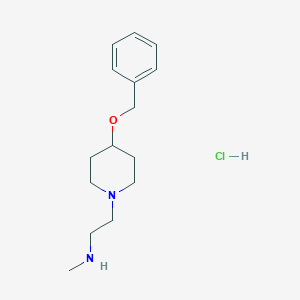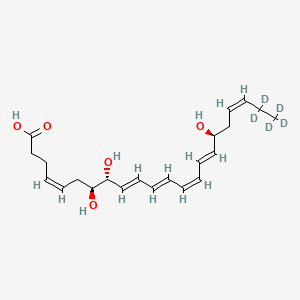
5-(Naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Overview
Description
5-(Naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione (also known as NSDD) is a sulfur-containing heterocyclic compound that has been found to have a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. NSDD is a relatively new compound, and research is still being conducted to further explore its potential uses.
Scientific Research Applications
NSDD has been found to have a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, NSDD can be used as a reagent in the synthesis of various compounds. In medicinal chemistry, NSDD has been found to have potential as an anti-cancer agent, as well as an anti-inflammatory agent. In biochemistry, NSDD has been found to have potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
The exact mechanism of action of NSDD is still being investigated, but it is thought to involve the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and by inhibiting it, NSDD can increase the levels of acetylcholine in the body. This can have a number of beneficial effects, including improved cognitive function and enhanced memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of NSDD are still being studied, but it is thought to have a number of beneficial effects. These include improved cognitive function, enhanced memory, and anti-inflammatory and anti-cancer effects. It is also thought to have potential as an antioxidant, and may have potential as a treatment for certain neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using NSDD for laboratory experiments include its low toxicity, its low cost, and its ease of synthesis. However, there are some limitations to using NSDD for laboratory experiments. These include its potential instability in certain conditions, its potential to react with other compounds, and its potential to cause side effects in certain individuals.
Future Directions
The potential future directions for NSDD are numerous. Further research could be conducted to explore its potential as an anti-cancer agent, an anti-inflammatory agent, and an inhibitor of the enzyme acetylcholinesterase. Additionally, further research could be conducted to explore its potential as an antioxidant, and its potential as a treatment for certain neurological disorders. Additionally, further research could be conducted to explore its potential uses in other areas of organic chemistry, medicinal chemistry, and biochemistry.
properties
IUPAC Name |
5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c18-13-12(14(19)17-15(20)16-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTGWITYTSXRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=S)NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B3026393.png)
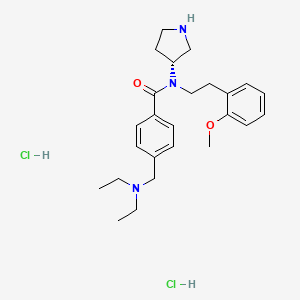
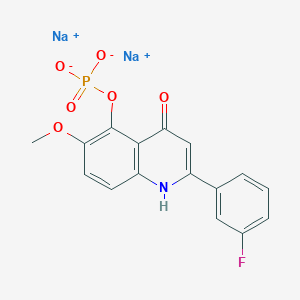
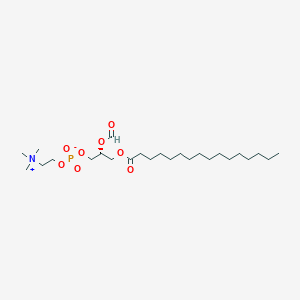
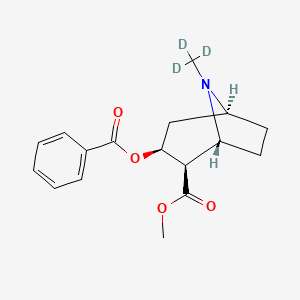
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)
